molecular formula C8H5BrF4O B8731514 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol

1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B8731514
M. Wt: 273.02 g/mol
InChI Key: QUNRYKLHPBGAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves multi-step organic reactions. One common method includes the bromination of 4-fluoro-alpha-(trifluoromethyl)benzyl alcohol using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance its reactivity and stability, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H5BrF4O

Molecular Weight

273.02 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5BrF4O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7,14H

InChI Key

QUNRYKLHPBGAPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Charge 2-bromo-4-fluoro-benzaldehyde (6.1 g, 30.1 mmol) and trifluoromethyl trimethylsilane (5.4 g, 36.1 mmol) in THF (50 mL) in a 100-mL round bottom flask. Cool the solution to 0° C. under N2. Add Bu4NF (0.3 g, 1.20 mmol). Stir the mixture at 0° C. for another hour. Add hydrogen chloride (40 mL, 1 M, 40 mmol) to the mixture. Stir the mixture at RT overnight. Dilute the reaction mixture with chloroform. Wash the organic layer with water/aqueous saturated sodium chloride, dry over sodium sulfate, and concentrate in vacuo to give the crude product. Purify by FCC (hexanes/ethyl acetate, 4/1) to give the title compound as a yellow oil (7.40 g, 90%). MS (ES) m/z 273/275 [M+1]+.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Four
Yield
90%

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